5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 848591-86-6
VCID: VC2012967
InChI: InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)
SMILES: C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

CAS No.: 848591-86-6

Cat. No.: VC2012967

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione - 848591-86-6

Specification

CAS No. 848591-86-6
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Standard InChI InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)
Standard InChI Key COFHBZBIKPEYNP-UHFFFAOYSA-N
SMILES C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O
Canonical SMILES C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O

Introduction

Chemical Identity and Structure

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a nitrogen-containing heterocyclic compound with a distinctive bicyclic structure featuring a pyrrole core with additional functional groups. The compound consists of a pyrrolo[3,4-c]pyrrole-1,3-dione framework with a benzyl substituent at the 5-position.

Basic Information

The compound is characterized by the following identifiers and properties:

ParameterValue
CAS Number370879-53-1 (primary) , 848591-86-6 (alternative)
Molecular FormulaC13H14N2O2
Molecular Weight230.26-230.27 g/mol
IUPAC Name(3aR,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Synonymscis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione; rel-(3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Structural Features

The compound features a bicyclic structure with the following key structural elements:

  • A pyrrolo[3,4-c]pyrrole core containing two nitrogen atoms

  • Two carbonyl groups in a 1,3-dione configuration

  • A benzyl (phenylmethyl) substituent at the 5-position

  • A specific stereochemistry indicated by the (3aR,6aS) designation, representing a cis configuration

The complete structural representation is captured in its InChI code: 1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17) . This translates to a molecule with specific atom connectivity and stereochemical arrangement that determines its chemical behavior and reactivity.

Physical Properties

The physical properties of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione are important for its characterization, purification, and application in various chemical processes.

Basic Physical Properties

PropertyValueSource
Physical StateSolid
Melting Point157-158°C / 135-137°C (varies by source)
SolubilitySoluble in organic solvents such as THF, methanol, and ethyl acetate
AppearanceNot specifically described, likely a crystalline solid

Synthesis and Preparation

The synthesis of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves specific chemical transformations that result in the formation of its characteristic bicyclic structure.

Applications and Biological Activities

Research into 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione and related compounds reveals several potential applications, primarily in the realm of medicinal chemistry and materials science.

Medicinal Chemistry Applications

The compound belongs to a class of heterocycles that have demonstrated potential in drug discovery. Related compounds in the pyrrolo[3,4-c]pyrrole family have shown:

  • Interactions with biological targets through various binding modes including:

    • Ionic interactions with specific amino acid residues

    • π-cation interactions with tyrosine residues

    • π-π interactions with phenylalanine residues

  • Potential as building blocks for the development of sigma-2 receptor ligands, which are important targets for:

    • Cancer therapy applications

    • Treatments targeting cell proliferation and survival mechanisms

SupplierProduct NumberQuantityPrice (as of 2021)Reference
TRCB29613050mg$70
Biosynth CarbosynthFB14877450mg$77
Biosynth CarbosynthFB148774100mg$134
Biosynth CarbosynthFB148774250mg$267.50
Matrix Scientific046841500mg$270
Tyger ScientificDH0657Not specifiedQuote required
Key Organics / BIONETKEY238899210Not specifiedQuote required
Sigma-AldrichKEY375226989500mg€298.30

This availability from multiple suppliers indicates that the compound has sufficient commercial interest to support its production and distribution for research purposes.

ParameterClassificationReference
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard CodesH302, H312, H332
Hazard StatementsHarmful if swallowed, harmful in contact with skin, harmful if inhaled

Related Compounds and Structural Analogs

Understanding the broader family of compounds related to 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione provides context for its chemical behavior and potential applications.

Structural Analogs

Several structural analogs share core features with 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione:

  • 5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS: 165893-95-8)

    • Contains an additional methyl group on the imide nitrogen

    • Has demonstrated biological interactions similar to the parent compound

  • 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS: 128740-12-5)

    • Lacks the dione functionality but retains the core bicyclic structure

    • Can be prepared by reduction of related dione compounds

  • Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives

    • Isomeric structure with the dione groups in 1,4 positions rather than 1,3

    • Extensively used in polymer science and electronic materials

Significance in Related Research Fields

The pyrrolo[3,4-c]pyrrole structural motif appears in compounds being investigated for:

  • Development of polymer semiconductors with specific electronic properties:

    • Polymers based on pyrrolo[3,4-c]pyrrole-1,3-dione have shown promising performance in organic thin film transistors

    • These materials demonstrate distinct electronic properties compared to the more common pyrrolo[3,4-c]pyrrole-1,4-dione isomers

  • Synthetic methodologies involving azomethine ylides:

    • The pyrrolo[3,4-c]pyrrole core can be synthesized via [3+2]-cycloaddition reactions

    • These approaches enable stereoselective synthesis of various substituted derivatives

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